(S)-5-((9H-Fluoren-9-yl)methoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid (S)-5-((9H-Fluoren-9-yl)methoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 608512-86-3
VCID: VC2936017
InChI: InChI=1S/C34H29NO6/c36-32(40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)18-17-31(33(37)38)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,37,38)/t31-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Molecular Formula: C34H29NO6
Molecular Weight: 547.6 g/mol

(S)-5-((9H-Fluoren-9-yl)methoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid

CAS No.: 608512-86-3

Cat. No.: VC2936017

Molecular Formula: C34H29NO6

Molecular Weight: 547.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-((9H-Fluoren-9-yl)methoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid - 608512-86-3

Specification

CAS No. 608512-86-3
Molecular Formula C34H29NO6
Molecular Weight 547.6 g/mol
IUPAC Name (2S)-5-(9H-fluoren-9-ylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Standard InChI InChI=1S/C34H29NO6/c36-32(40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)18-17-31(33(37)38)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,37,38)/t31-/m0/s1
Standard InChI Key VIHCOXHFLJLQJT-HKBQPEDESA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Introduction

Chemical Structure and Properties

The molecular structure of (S)-5-((9H-Fluoren-9-yl)methoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid is defined by the presence of fluorenylmethoxycarbonyl groups attached to a pentanoic acid backbone. The stereochemistry is denoted by the (S)-configuration, indicating the spatial arrangement around the chiral center.

Molecular Formula and Weight

The molecular formula is C24H21NO6C_{24}H_{21}NO_6, with a molecular weight of approximately 419.43 g/mol . This relatively large molecular weight reflects the incorporation of multiple functional groups that contribute to its reactivity and utility in synthetic applications.

Structural Features

The compound contains:

  • A fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group for the amino functionality.

  • A carboxylic acid group (-COOH), essential for coupling reactions.

  • A keto group (-C=O), which enhances its reactivity.

  • An amide linkage (-CONH-) that integrates structural stability.

These features collectively make it suitable for peptide synthesis, where selective protection and deprotection are critical.

Physical Properties

The compound typically appears as a white crystalline powder with high purity levels exceeding 95% . Its melting point is indicative of its stability under standard laboratory conditions, while solubility profiles show compatibility with polar organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Synthesis Methodologies

The synthesis of (S)-5-((9H-Fluoren-9-yl)methoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid employs advanced techniques to ensure high yield and purity. Solid-phase peptide synthesis (SPPS) is the predominant method used for constructing peptides containing this compound.

Starting Materials

Key starting materials include:

  • Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), used for introducing the Fmoc protecting group.

  • Pentanoic acid derivatives, which form the backbone of the molecule.

  • Coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

Reaction Conditions

The synthesis involves:

  • Protection of the amino group using Fmoc-Cl under basic conditions.

  • Activation of carboxylic acids using coupling agents.

  • Sequential addition of building blocks on a solid support resin .

Temperature control and solvent selection play crucial roles in optimizing reaction efficiency and preventing side reactions.

Purification Techniques

Purification is achieved through precipitation in cold ether followed by chromatographic methods such as flash chromatography or HPLC . These steps ensure removal of impurities and isolation of high-purity product.

Applications in Peptide Synthesis

(S)-5-((9H-Fluoren-9-yl)methoxy)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid is widely utilized in peptide synthesis due to its dual functionality—protecting reactive groups while enabling precise coupling reactions.

Role in Solid Phase Peptide Synthesis

The compound acts as a building block in SPPS, where peptides are assembled stepwise on a solid support resin . Its Fmoc group facilitates selective deprotection without affecting other functional groups.

Advantages Over Similar Compounds

Compared to Boc-protected analogs, Fmoc-protected compounds like this one offer:

  • Greater stability under acidic conditions.

  • Simplified deprotection protocols using mild bases such as piperidine .

These advantages make it preferable for synthesizing complex cyclic peptides and ester insulin derivatives.

Biochemical Implications

Beyond synthetic applications, this compound has implications in biochemical pathways due to its role in constructing bioactive peptides.

Functional Contributions

Peptides synthesized using this compound can mimic natural biological processes or act as therapeutic agents targeting specific pathways such as glucose metabolism.

Pharmacokinetics

The pharmacokinetics of peptides derived from this compound depend on their structural modifications, which can enhance stability and bioavailability.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights its unique features:

  • Boc-Glu(OFm)-OH: Incorporates Boc protection for amino groups but lacks dual Fmoc protection.

  • Fmoc-Glu(OtBu)-OH: Uses tert-butyl protection for carboxylic acids instead of Fmoc .

These differences influence their suitability for specific synthetic applications.

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